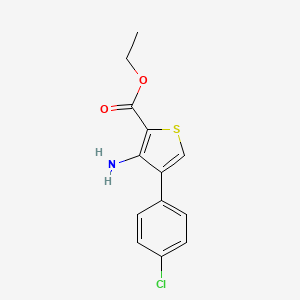

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene derivative with a molecular formula of C13H12ClNO2S. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific properties of the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.76 g/mol

The compound features a thiophene ring, which is known for its ability to interact with various biological targets, leading to a wide range of pharmacological effects.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific microbial enzymes, disrupting their normal function and exhibiting antimicrobial effects.

- Cellular Effects : It influences cell signaling pathways and gene expression, impacting cellular metabolism and excitability by modulating the activity of voltage-gated sodium channels.

- Biochemical Pathways : The compound interacts with various biochemical pathways, suggesting its potential in treating diseases linked to these pathways.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. For instance, they inhibit the growth of several microbial species, showcasing their potential as antibacterial agents .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

- IC50 Values :

- The compound exhibited an IC50 value of approximately 140 nM against HeLa cells, indicating potent antiproliferative activity .

- In vitro tests showed that it inhibits tubulin polymerization with an IC50 value of about 1.2 µM, comparable to known anticancer agents like Combretastatin A-4 (CA-4) which has an IC50 of 1.1 µM .

| Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HeLa | 0.14 | CA-4 | 1.1 |

| Murine Leukemia | <0.16 | CA-4 | 1.1 |

Apoptosis Induction

The compound has been observed to induce apoptosis in cancer cells, which is a critical mechanism for its anticancer activity. Flow cytometric analyses revealed that treatment with this compound resulted in significant reductions in cell viability among treated MCF-7 breast cancer cells .

Case Studies and Research Findings

- Anticancer Studies : In a study assessing the efficacy of various thiophene derivatives, this compound was found to significantly reduce tumor mass in animal models, demonstrating its potential as an effective antitumor agent .

- Mechanistic Insights : Research indicates that the compound's ability to inhibit tubulin polymerization is crucial for its antiproliferative effects, making it a candidate for further development as an anticancer drug .

Properties

IUPAC Name |

ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-11(15)10(7-18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRIGGPQHYPCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.